molecular formula C9H10F10O3 B12598867 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol CAS No. 640731-95-9

4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol

Cat. No.: B12598867
CAS No.: 640731-95-9
M. Wt: 356.16 g/mol
InChI Key: ITSVWHNTLNGFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol is a fluorinated organic compound with the molecular formula C9H10F10O3. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. This compound is used in various scientific and industrial applications due to its distinctive chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol typically involves the reaction of 1,1,2-trifluoro-2-(heptafluoropropoxy)ethanol with butanol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and stability. The fluorine atoms enhance the compound’s lipophilicity and resistance to metabolic degradation, making it a valuable tool in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol is unique due to its combination of multiple fluorine atoms and the presence of both hydroxyl and ether groups. This combination imparts high thermal stability, resistance to degradation, and unique reactivity, making it distinct from other similar compounds .

Properties

CAS No.

640731-95-9

Molecular Formula

C9H10F10O3

Molecular Weight

356.16 g/mol

IUPAC Name

4-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]butan-1-ol

InChI

InChI=1S/C9H10F10O3/c10-5(6(11,12)21-4-2-1-3-20)22-9(18,19)7(13,14)8(15,16)17/h5,20H,1-4H2

InChI Key

ITSVWHNTLNGFLR-UHFFFAOYSA-N

Canonical SMILES

C(CCOC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.